molecular formula C15H22N6O B2794276 2-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrimidine CAS No. 2380034-25-1

2-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrimidine

Cat. No.: B2794276
CAS No.: 2380034-25-1
M. Wt: 302.382
InChI Key: SSDJOPSNIOIPDD-UHFFFAOYSA-N
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Description

2-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrimidine is a complex organic compound that features a combination of triazole, piperidine, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring, followed by the formation of the piperidine ring, and finally the attachment of the pyrimidine moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound, potentially leading to new derivatives with different properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

2-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications, including treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrimidine involves its interaction with specific molecular targets and pathways within biological systems. This may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole, piperidine, and pyrimidine derivatives, such as:

  • 1,2,4-Triazole derivatives
  • Piperidine-based compounds
  • Pyrimidine analogs

Uniqueness

What sets 2-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrimidine apart is its unique combination of these three moieties, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[[1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O/c1-12-18-19-14(20(12)2)10-21-8-4-13(5-9-21)11-22-15-16-6-3-7-17-15/h3,6-7,13H,4-5,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDJOPSNIOIPDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)CN2CCC(CC2)COC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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